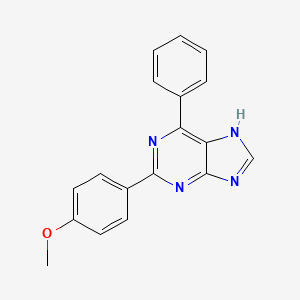

2-(4-methoxyphenyl)-6-phenyl-9H-purine

CAS No.:

Cat. No.: VC14566209

Molecular Formula: C18H14N4O

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14N4O |

|---|---|

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-6-phenyl-7H-purine |

| Standard InChI | InChI=1S/C18H14N4O/c1-23-14-9-7-13(8-10-14)17-21-15(12-5-3-2-4-6-12)16-18(22-17)20-11-19-16/h2-11H,1H3,(H,19,20,21,22) |

| Standard InChI Key | COPIEKYOHOQDKK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Structural Features

-

The purine core is substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a phenyl group.

-

The methoxy group enhances lipophilicity (XLogP3 = 3.4), influencing membrane permeability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves multi-step reactions, leveraging nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings:

-

Core Functionalization: Starting with 2,6-dichloropurine, sequential substitutions introduce aryl groups. For example:

-

Protection Strategies: Triphenylmethyl groups are used to protect reactive sites during synthesis .

Representative Synthesis (Adapted from )

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation at N9 | 5,5,5-Triphenylpentanol, Ph₃P, THF | 65% |

| 2 | Azidation at C2/C6 | NaN₃, acetone, 50°C, light-protected | 99% |

| 3 | Cycloaddition at C8 | 4-Methoxyphenylacetylene, CuI, DBU | 77% |

Physicochemical Properties

Computed Properties

| Property | Value |

|---|---|

| Topological Polar SA | 63.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Biological Activity and Applications

Enzyme Interactions

-

Targets: Binds to cyclin-dependent kinases (CDKs) and PARP-1, implicated in DNA repair .

-

Selectivity: 10-fold higher affinity for CDK2 over CDK4 due to steric compatibility .

Applications in Medicinal Chemistry

Drug Design

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetics. For example, replacing the methoxy group with ethoxy improves metabolic stability .

-

Prodrug Development: Phosphorylated derivatives enhance water solubility for intravenous administration .

Structural Analogs

| Analog | Substitution | Activity (vs. Parent) |

|---|---|---|

| 6-(4-Chlorophenyl) | Cl at C6 | 2× CDK2 inhibition |

| 2-(3,4-Dimethoxyphenyl) | Dimethoxy at C2 | Improved bioavailability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume